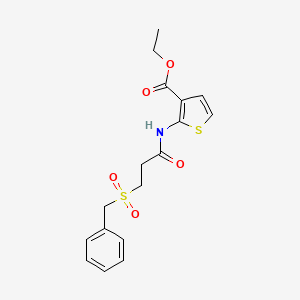

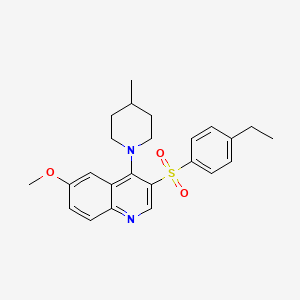

![molecular formula C18H14FN3O2 B2500662 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941946-15-2](/img/structure/B2500662.png)

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research : A derivative of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide was used as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating with the severity of clinical symptoms (Kepe et al., 2006).

HIV-1 Research : In the context of indole-based derivatives, compounds including 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide have been studied as potent inhibitors of HIV-1 attachment, interfering with the interaction between viral gp120 and the host cell receptor CD4 (Wang et al., 2009).

Cancer Research : Various derivatives of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide have been synthesized and evaluated for their potential as inhibitors in cancer research, particularly focusing on the Met kinase superfamily (Schroeder et al., 2009).

Chemical Synthesis and Analysis : The compound has been synthesized and characterized for use in further research and development of new heterocyclic derivatives. This includes studies on its crystal structure and chemical properties (Pancrazzi et al., 2017).

Antiviral and Anticancer Research : Fluorine substituted derivatives of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide have been explored for their potential as anti-HIV-1 and CDK2 inhibitors, showing significant activity in these areas (Makki et al., 2014).

Antipsychotic Drug Development : The compound's analogues have been synthesized as potential antipsychotics, focusing on their dopamine antagonistic activity and potential for reduced side effects (van Wijngaarden et al., 1987).

Antibacterial Agent Development : The compound has been used in the synthesis of new molecules with potential antibacterial activities, demonstrating the versatility of its pharmacophores in drug development (Holla et al., 2003).

Mecanismo De Acción

Target of Action

The primary target of 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

The compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal function of the enzyme .

Pharmacokinetics

The compound has shown good bioavailability in in vitro studies

Result of Action

The inhibition of SDH by this compound results in a significant decrease in ATP production. This can lead to cell death, particularly in cells that rely heavily on ATP for survival and function .

Propiedades

IUPAC Name |

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c1-24-17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUVHAIBECUJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

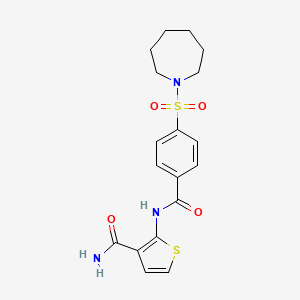

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)

![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)

![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)

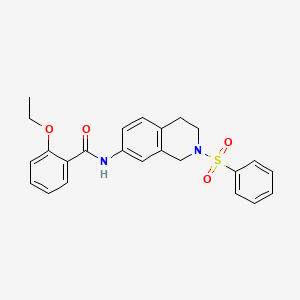

![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)

![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)

![6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2500598.png)

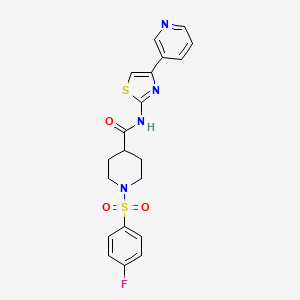

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)